4-(Aminomethyl)benzo[d]oxazol-2-ol

soluble epoxide hydrolase anti-inflammatory structure-activity relationship

4-(Aminomethyl)benzo[d]oxazol-2-ol (IUPAC: 4-(aminomethyl)-3H-1,3-benzoxazol-2-one) is a benzoxazolone derivative featuring a primary amine at the 4-position of the bicyclic core. The benzoxazolone pharmacophore is known for diverse biological activities, and the 4-aminomethyl side chain introduces a key nucleophilic handle that differentiates it from other substituted benzoxazolones.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12877318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzo[d]oxazol-2-ol
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=O)N2)CN
InChIInChI=1S/C8H8N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,4,9H2,(H,10,11)
InChIKeyLZODAPKIQFPYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzo[d]oxazol-2-ol: A 4-Substituted Benzoxazolone Scaffold for CNS and Anti-inflammatory Research


4-(Aminomethyl)benzo[d]oxazol-2-ol (IUPAC: 4-(aminomethyl)-3H-1,3-benzoxazol-2-one) is a benzoxazolone derivative featuring a primary amine at the 4-position of the bicyclic core . The benzoxazolone pharmacophore is known for diverse biological activities, and the 4-aminomethyl side chain introduces a key nucleophilic handle that differentiates it from other substituted benzoxazolones. This compound is primarily investigated for its neuroprotective properties in cellular models and as a building block for generating focused libraries targeting sigma receptors and soluble epoxide hydrolase (sEH) [1].

Why 4-(Aminomethyl)benzo[d]oxazol-2-ol is Not Interchangeable with Other Benzoxazolones


Generic substitution among benzoxazolones is scientifically unsound due to the profound impact of the substitution position and functional group identity on target engagement and biological activity. For instance, within the sEH inhibitor series, moving from a 4-hydroxy to a 4-amino acid ester derivative changed the IC50 from >10 µM to 1.72 µM (compound 3g), demonstrating that the side chain at the 4-position dictates potency [1]. In sigma receptor ligands, the length and nature of the N-alkyl chain attached to the benzoxazolone core determine selectivity for sigma-1 vs. sigma-2 receptors, with certain chain lengths achieving Ki values in the low nanomolar range [2]. The 4-aminomethyl group provides a unique combination of a hydrogen-bond donor and a nucleophilic amine, creating reactivity and binding profiles that cannot be replicated by 4-hydroxy, 4-alkoxy, or 5/6-substituted analogs. Critical compound-specific parameters such as metabolic stability, off-target selectivity, and functional activity (agonist vs. antagonist) are intrinsically linked to the 4-substituent identity, making blind interchange a high-risk procurement strategy.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(Aminomethyl)benzo[d]oxazol-2-ol


sEH Inhibitory Potency: 4-Aminomethyl vs. Other 4-Substituted Benzoxazolone Isosteres

In a series of 4-substituted benzoxazolones evaluated as human sEH inhibitors, the nature of the 4-substituent was the primary determinant of potency. The parent compound 4-hydroxybenzoxazolone showed no significant inhibition (IC50 >10 µM) [1]. In contrast, a 4-substituted derivative containing a pyrrolidine-linked amino acid (compound 3g) achieved an IC50 of 1.72 µM, and a phenylalanine-containing derivative (3d) reached IC50 of 2.67 µM [1]. While 4-(aminomethyl)benzo[d]oxazol-2-ol was not explicitly tested in this study, its primary amine offers a versatile site for further derivatization to optimize sEH potency, making it a superior starting point over the inactive 4-hydroxy analog for medicinal chemistry campaigns.

soluble epoxide hydrolase anti-inflammatory structure-activity relationship

Sigma-1 Receptor Affinity: 4-Aminomethyl Benzoxazolone Backbone vs. N-Substituted Analogs

A study of substituted benzo[d]oxazol-2(3H)-one derivatives as sigma receptor ligands found that the N-substitution on the benzoxazolone core critically controls sigma-1 vs. sigma-2 selectivity and affinity [1]. Compounds with a four-unit spacer between the benzoxazolone and a piperazine moiety achieved Ki values of 0.8-3.5 nM for sigma-1, while shorter or longer spacers decreased affinity by >10-fold [1]. The 4-aminomethyl derivative provides a built-in amine for direct N-alkylation, allowing precise control of spacer length without requiring a separate amination step, which is necessary for the 4-hydroxy or 4-unsubstituted scaffolds.

sigma-1 receptor CNS pharmacology radioligand binding

Neuroprotective Activity in Cellular Models: 4-(Aminomethyl)benzo[d]oxazol-2-ol vs. Vehicle Control

The mechanism of action for 4-(aminomethyl)benzo[d]oxazol-2-ol is reported to involve neuroprotective effects observed in cellular models, potentially through modulation of oxidative stress pathways . While specific quantitative data (EC50 or % protection at a given concentration) from primary literature was not identified within the searchable domain, the compound is distinguished from structurally similar benzoxazolones that lack the free amine at the 4-position, which is critical for hydrogen-bonding interactions with biological targets implicated in neuroprotection .

neuroprotection cellular assay oxidative stress

Best Research and Industrial Application Scenarios for 4-(Aminomethyl)benzo[d]oxazol-2-ol


Medicinal Chemistry: sEH Inhibitor Lead Optimization Libraries

4-(Aminomethyl)benzo[d]oxazol-2-ol is optimally used as a starting scaffold for generating focused libraries of soluble epoxide hydrolase (sEH) inhibitors. The 4-aminomethyl group can be directly coupled to various amino acids or carboxylic acids to rapidly explore the SAR established by Tang et al. (2013), where specific 4-substituted derivatives achieved IC50 values as low as 1.07 µM and demonstrated in vivo anti-inflammatory efficacy superior to the clinical reference drug Chlorzoxazone [1].

Neuropharmacology: Sigma-1 Receptor Ligand Development

The compound serves as an advanced intermediate for synthesizing sigma-1 receptor ligands. N-alkylation of the 4-aminomethyl group with appropriate spacers and piperazine moieties can yield high-affinity (Ki < 5 nM) sigma-1 selective agents, as demonstrated in the benzoxazolone series by Laurini et al. (2008). The 4-amine position is preferred over the 5- or 6- position for achieving sigma-1 selectivity, making this specific isomer essential for the intended pharmacological profile [2].

Chemical Biology: Multifunctional Probe Synthesis

The dual presence of a nucleophilic primary amine and the benzoxazolone hydrogen-bonding system makes this compound a valuable building block for designing bifunctional probes, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent activity-based probes. The 4-aminomethyl group provides a convenient conjugation point for linker attachment without blocking the 2-carbonyl, which is critical for target protein engagement. This contrasts with 4-hydroxy analogs that require additional synthetic steps for selective amine installation.

In Vitro Toxicology and Metabolite Identification Studies

As a potential metabolite or degradant of larger benzoxazolone-containing drug candidates, 4-(aminomethyl)benzo[d]oxazol-2-ol is required as a reference standard for LC-MS/MS method development and forced degradation studies. Its unique chromatographic retention and mass fragmentation pattern, arising from the 4-aminomethyl substitution (mass 164.16 g/mol, predicted logP ~2.86), differentiate it from 5- and 6-substituted benzoxazolone metabolites .

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